Magnesium silicate hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Magnesium silicate hydrate is a naturally occurring mineral that is commonly found in rocks and soils. It is also known as hydrous magnesium silicate, or simply as talc. Magnesium silicate hydrate has a wide range of applications, including in the pharmaceutical, cosmetic, and food industries.

Wirkmechanismus

The mechanism of action of magnesium silicate hydrate is not fully understood, but it is believed to be related to its high surface area and ability to absorb and adsorb molecules. It has been shown to inhibit the growth of bacteria and fungi, as well as reduce inflammation and oxidative stress.

Biochemische Und Physiologische Effekte

Magnesium silicate hydrate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause damage to cells and tissues. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, magnesium silicate hydrate has been shown to increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using magnesium silicate hydrate in lab experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of applications. However, one limitation is that it can be difficult to control the particle size and morphology of magnesium silicate hydrate, which can affect its properties and performance.

Zukünftige Richtungen

There are many potential future directions for research on magnesium silicate hydrate. One area of interest is its use as a drug carrier for targeted drug delivery. Another area of interest is its use in the development of new antimicrobial agents. Additionally, more research is needed to fully understand the mechanism of action of magnesium silicate hydrate and its potential applications in the treatment of various diseases.

Synthesemethoden

Magnesium silicate hydrate can be synthesized through a variety of methods, including hydrothermal synthesis, sol-gel synthesis, and co-precipitation. Hydrothermal synthesis involves heating magnesium and silicon compounds in water at high temperatures and pressures, while sol-gel synthesis involves the formation of a gel from a liquid precursor. Co-precipitation involves the precipitation of magnesium and silicon compounds from a solution.

Wissenschaftliche Forschungsanwendungen

Magnesium silicate hydrate has been extensively studied for its potential applications in the pharmaceutical industry. It has been shown to have antimicrobial, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of various diseases. Magnesium silicate hydrate has also been investigated for its use as a drug carrier, as it has a high surface area and can absorb large amounts of drugs.

Eigenschaften

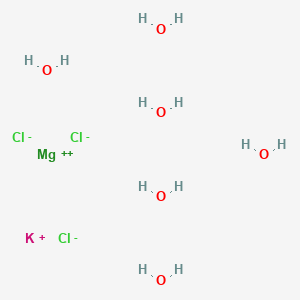

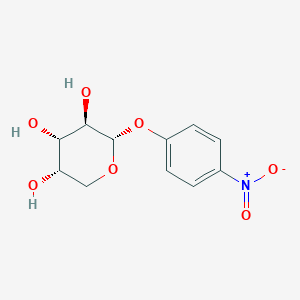

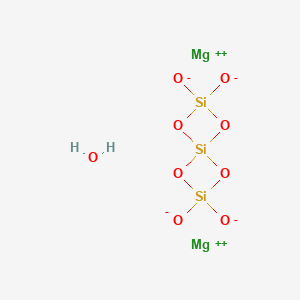

CAS-Nummer |

1343-90-4 |

|---|---|

Produktname |

Magnesium silicate hydrate |

Molekularformel |

H2Mg2O9Si3 |

Molekulargewicht |

278.88 g/mol |

IUPAC-Name |

dimagnesium;2,2,6,6-tetraoxido-1,3,5,7-tetraoxa-2,4,6-trisilaspiro[3.3]heptane;hydrate |

InChI |

InChI=1S/2Mg.O8Si3.H2O/c;;1-9(2)5-11(6-9)7-10(3,4)8-11;/h;;;1H2/q2*+2;-4; |

InChI-Schlüssel |

DGVMNQYBHPSIJS-UHFFFAOYSA-N |

SMILES |

O.[O-][Si]1(O[Si]2(O1)O[Si](O2)([O-])[O-])[O-].[Mg+2].[Mg+2] |

Kanonische SMILES |

O.[O-][Si]1(O[Si]2(O1)O[Si](O2)([O-])[O-])[O-].[Mg+2].[Mg+2] |

Andere CAS-Nummern |

1343-90-4 |

Verwandte CAS-Nummern |

14987-04-3 (Parent) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-[4-[5-[4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B72596.png)